![molecular formula C16H14Cl2N2O2 B10975927 3-Chloro-N-{2-[(3-chlorophenyl)formamido]ethyl}benzamide](/img/structure/B10975927.png)
3-Chloro-N-{2-[(3-chlorophenyl)formamido]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-{2-[(3-chlorophenyl)formamido]ethyl}benzamide is a chemical compound with the following structure:
C15H13Cl2NO
It belongs to the class of indole derivatives and contains both amide and chloro groups. The compound’s systematic name follows IUPAC conventions, avoiding abbreviations or acronyms .
Preparation Methods
While specific synthetic routes may vary, one common method involves the reaction of 3-chloroaniline with 3-chlorobenzoyl chloride in the presence of a base. The reaction proceeds as follows:
-
Reaction:
- 3-Chloroaniline + 3-Chlorobenzoyl chloride → 3-Chloro-N-{2-[(3-chlorophenyl)formamido]ethyl}benzamide
-
Conditions:
- Base (such as sodium hydroxide or triethylamine)
- Solvent (typically an organic solvent like dichloromethane or chloroform)
Chemical Reactions Analysis
3-Chloro-N-{2-[(3-chlorophenyl)formamido]ethyl}benzamide can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The chloro groups can be substituted with other functional groups.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Major products depend on the specific reaction conditions and the substituents introduced.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit anti-inflammatory or analgesic properties.
Chemical Research: Researchers study its reactivity and potential as a building block for other compounds.
Industry: It could serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism by which 3-Chloro-N-{2-[(3-chlorophenyl)formamido]ethyl}benzamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related indole derivatives. Its uniqueness lies in the combination of chloro and amide groups.
Properties
Molecular Formula |
C16H14Cl2N2O2 |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
3-chloro-N-[2-[(3-chlorobenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-5-1-3-11(9-13)15(21)19-7-8-20-16(22)12-4-2-6-14(18)10-12/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22) |
InChI Key |
RZAKAIHZAMPCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCNC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Biphenyl-4-ylcarbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10975845.png)
![6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975847.png)
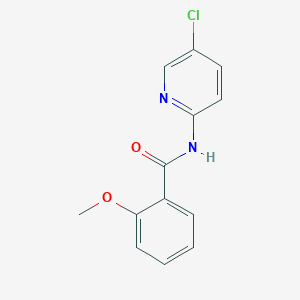

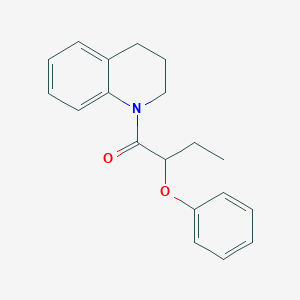
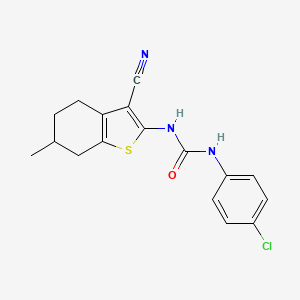


![5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide](/img/structure/B10975883.png)
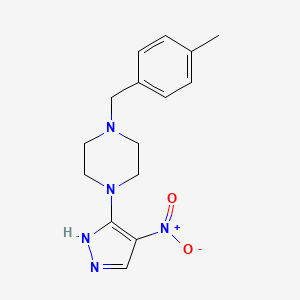
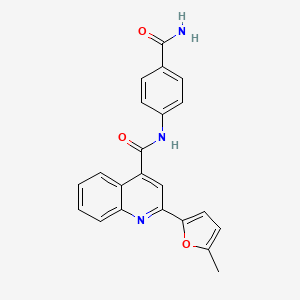
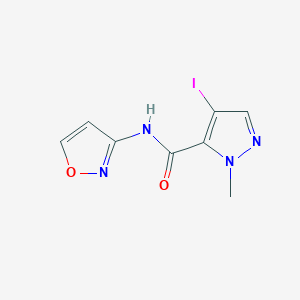
![methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10975910.png)

